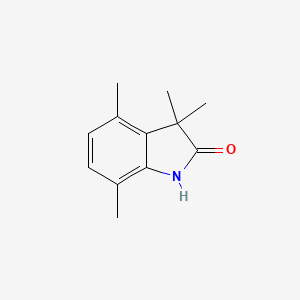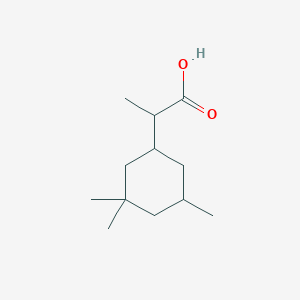
2-(3,3,5-Trimethylcyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is an organic compound with the molecular formula C12H22O2 It is a derivative of propanoic acid, featuring a cyclohexane ring substituted with three methyl groups at positions 3, 3, and 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 3,3,5-trimethylcyclohexanol with a suitable alkylating agent under acidic conditions to form the corresponding alkylated product. This intermediate is then subjected to oxidation to introduce the carboxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure the efficient production of high-quality this compound .
化学反应分析
Types of Reactions
2-(3,3,5-Trimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-(3,3,5-Trimethylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-(3,3,5-Trimethylcyclohexyl)acetic acid
- 3-(3,3,5-Trimethylcyclohexyl)propanoic acid
- 2-(3,4,5-Trimethoxyphenyl)propanoic acid
Uniqueness
2-(3,3,5-Trimethylcyclohexyl)propanoic acid is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC 名称 |
2-(3,3,5-trimethylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C12H22O2/c1-8-5-10(9(2)11(13)14)7-12(3,4)6-8/h8-10H,5-7H2,1-4H3,(H,13,14) |
InChI 键 |
ZCSAMXOOLFQIQH-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(C1)(C)C)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


(propan-2-yl)amine](/img/structure/B13173182.png)
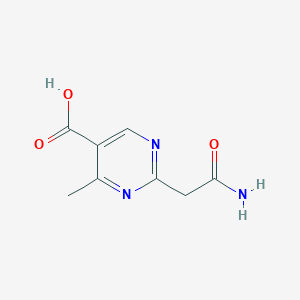
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)
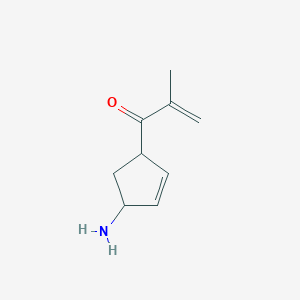
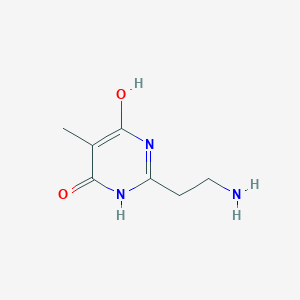
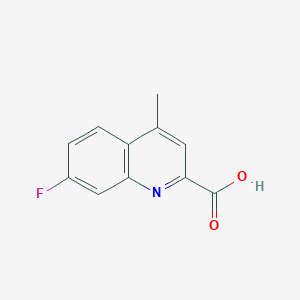
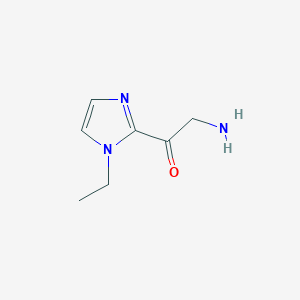
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)
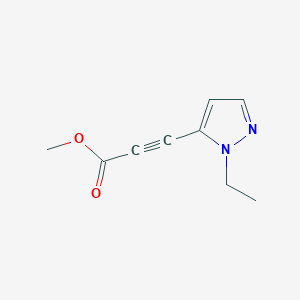
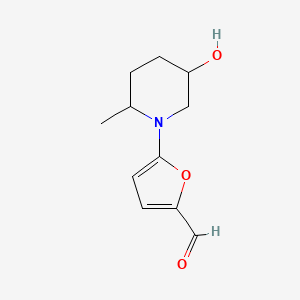
![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
